molecular formula C20H26ClN3O2 B10795600 L-657,743 hydrochloride

L-657,743 hydrochloride

Cat. No.: B10795600
M. Wt: 375.9 g/mol
InChI Key: ALYCEQJIRFYVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-657,743 hydrochloride is a potent and selective alpha-2 adrenergic receptor antagonist. It is known for its high affinity for alpha-2 adrenergic receptors and its ability to block these receptors effectively. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-657,743 hydrochloride involves several steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic structure and the introduction of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

L-657,743 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.

Scientific Research Applications

L-657,743 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies of alpha-2 adrenergic receptor antagonists.

    Biology: Investigated for its effects on biological systems, particularly in relation to adrenergic signaling pathways.

    Medicine: Explored for potential therapeutic applications in conditions involving alpha-2 adrenergic receptors, such as hypertension and certain psychiatric disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

L-657,743 hydrochloride exerts its effects by selectively binding to and blocking alpha-2 adrenergic receptors. This inhibition prevents the normal action of endogenous ligands, leading to increased release of norepinephrine and other neurotransmitters. The molecular targets include the alpha-2 adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling.

Comparison with Similar Compounds

Similar Compounds

    Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar pharmacological properties.

    MK-912 hydrochloride: A selective alpha-2 adrenergic receptor antagonist with a different chemical structure but similar mechanism of action.

Uniqueness

L-657,743 hydrochloride is unique due to its high selectivity and potency for alpha-2 adrenergic receptors. Compared to yohimbine, it has a higher affinity and greater specificity, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.ClH/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20;/h3-6,16H,7-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCEQJIRFYVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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